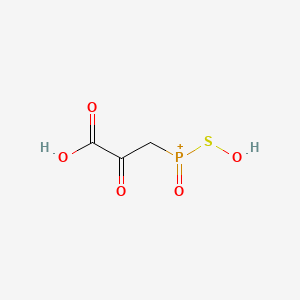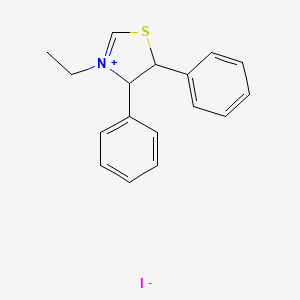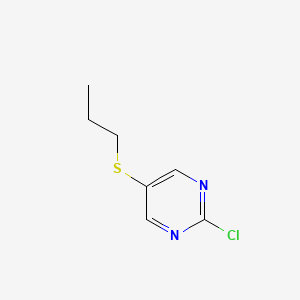
2-Chloro-5-(propylsulfanyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(propylsulfanyl)pyrimidine is an organic compound with the molecular formula C7H9ClN2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a chlorine atom at the second position and a propylsulfanyl group at the fifth position of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(propylsulfanyl)pyrimidine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the propylsulfanyl group. One common method involves the reaction of 2-chloropyrimidine with propylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(propylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or oxone can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-5-(propylsulfanyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antiviral, anticancer, and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(propylsulfanyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or proteases, leading to the disruption of cellular signaling and proliferation. The molecular targets and pathways involved vary based on the specific derivative and its intended use .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyrimidine: Lacks the propylsulfanyl group and has different reactivity and applications.
5-Propylsulfanyl-2-methylpyrimidine: Similar structure but with a methyl group instead of chlorine, leading to different chemical properties.
2,4-Dichloropyrimidine: Contains two chlorine atoms, making it more reactive in nucleophilic substitution reactions.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and the synthesis of a wide range of derivatives with diverse biological and industrial applications .
Propiedades
Número CAS |
144708-08-7 |
|---|---|
Fórmula molecular |
C7H9ClN2S |
Peso molecular |
188.68 g/mol |
Nombre IUPAC |
2-chloro-5-propylsulfanylpyrimidine |
InChI |
InChI=1S/C7H9ClN2S/c1-2-3-11-6-4-9-7(8)10-5-6/h4-5H,2-3H2,1H3 |
Clave InChI |
KKYZKENWPRMGAH-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=CN=C(N=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7,8-Trimethyl-3H-imidazo[4,5-F]quinolin-2-amine](/img/structure/B14266309.png)
![N~1~,N~1~,N~4~,N~4~-Tetrakis[(oxiran-2-yl)methyl]butane-1,4-diamine](/img/structure/B14266316.png)
![2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-yl carbonate](/img/structure/B14266324.png)
![Silane, [2-(4-chlorophenyl)ethyl]triethyl-](/img/structure/B14266346.png)

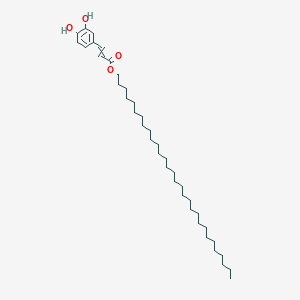
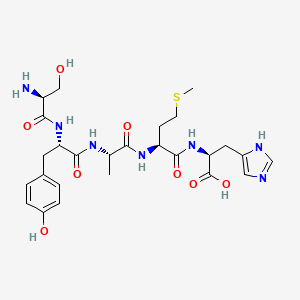
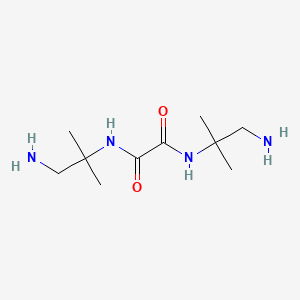
![Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans-](/img/structure/B14266364.png)



